molecular formula C13H12N4OS B11006034 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide

Cat. No.: B11006034
M. Wt: 272.33 g/mol
InChI Key: UATCISWYIJLQIM-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the thiazole ring and the carboxamide group. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various acids and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share the benzimidazole core structure and may have similar biological activities.

    Thiazole Derivatives: These compounds share the thiazole ring structure and may have similar chemical reactivity.

Uniqueness

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-benzimidazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C13H12N4OS/c1-7-6-19-13(14-7)17-12(18)9-3-4-10-11(5-9)16-8(2)15-10/h3-6H,1-2H3,(H,15,16)(H,14,17,18)

InChI Key

UATCISWYIJLQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C

Origin of Product

United States

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